2-Benzyl-1h-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzyl-1H-imidazole derivatives involves various strategies, often focusing on the efficient assembly of the imidazole core followed by benzyl group introduction. One method involves the one-pot synthesis approach, where simple starting materials undergo a series of reactions in a single reactor, demonstrating the chemical versatility and potential for straightforward synthetic routes to these compounds (Zhao, Lin, & Liang, 2019). Other methods include the use of catalysis, such as Cu(OTf)2-/I2-catalyzed C–C bond cleavage of chalcones and benzylamines, highlighting the role of transition metals in facilitating the formation of imidazole derivatives (Salfeena, Jalaja, Davis, Suresh, & Somappa, 2018).
Molecular Structure Analysis
The molecular structure of 2-Benzyl-1H-imidazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, provides detailed insights into the arrangement of atoms within the molecule and the spatial orientation of the benzyl group in relation to the imidazole ring. These structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets (Özdemir, Dayan, & Demirmen, 2016).
Chemical Reactions and Properties
2-Benzyl-1H-imidazole undergoes a variety of chemical reactions, reflecting its reactivity and potential for further functionalization. These include N-alkylation, electrophilic substitutions, and interactions with nucleophiles, showcasing the compound's versatility in organic synthesis. The chemical properties of these imidazole derivatives are influenced by the presence of the benzyl group, which can affect the electron density and reactivity of the imidazole ring (Jadhav, Shaikh, Kale, & Gill, 2009).
Physical Properties Analysis
The physical properties of 2-Benzyl-1H-imidazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in chemical and pharmaceutical formulations. These properties are determined by the compound's molecular structure and intermolecular interactions, with X-ray diffraction studies providing valuable information on the crystalline forms and stability of these compounds (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of 2-Benzyl-1H-imidazole in different chemical environments. These properties are influenced by the imidazole ring's electronic structure and the substituents attached to it, playing a crucial role in its reactivity and potential applications in synthesis and drug development (Compernolle & Toppet, 1986).
Scientific Research Applications
Imidazole and its derivatives have found applications in various scientific fields :
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Medicine and Pharmacology
- Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
- The methods of application or experimental procedures vary widely depending on the specific drug or treatment being developed. For example, substituted imidazoles can be synthesized by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
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Synthetic Chemistry
- Imidazole derivatives are used in synthetic chemistry . They are key components in the synthesis of functional molecules used in everyday applications .
- The methods of application involve the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
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Industry
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Green Chemistry and Organometallic Catalysis
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Antibiotics and Antimicrobial Agents
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Epoxy Resin and Textile Dyes
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Coordination Chemistry
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Antidepressants
Safety And Hazards
While specific safety and hazard information for 2-Benzyl-1h-imidazole is not available in the retrieved sources, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the future challenges in this field .
properties
IUPAC Name |
2-benzyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDOWNULRULLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286652 | |
Record name | 2-benzyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1h-imidazole | |
CAS RN |
14700-62-0 | |
Record name | 14700-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyl-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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